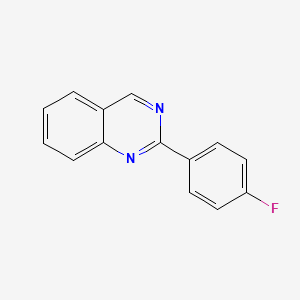

2-(4-Fluorophenyl)quinazoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H9FN2 |

|---|---|

Molecular Weight |

224.23 g/mol |

IUPAC Name |

2-(4-fluorophenyl)quinazoline |

InChI |

InChI=1S/C14H9FN2/c15-12-7-5-10(6-8-12)14-16-9-11-3-1-2-4-13(11)17-14/h1-9H |

InChI Key |

QYFRXGFRYCCVSY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=N2)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes for 2-(4-Fluorophenyl)quinazoline and Derivatives

The construction of the this compound core can be achieved through several advanced synthetic strategies. These methods often involve the formation of the heterocyclic ring system from acyclic precursors through cyclization reactions.

Cyclization Reactions

Cyclization reactions are fundamental to the synthesis of this compound. These reactions involve the intramolecular formation of one or more rings from a single molecule. Various approaches, including acylation followed by cyclization, condensation techniques, and metal-catalyzed processes, have been effectively employed.

A common and versatile method for synthesizing quinazolin-4(3H)-ones, which can be precursors to 2-substituted quinazolines, involves the acylation of 2-aminobenzamide (B116534) derivatives followed by cyclization. For instance, reacting 2-aminobenzamide with a suitable acylating agent, such as an acyl chloride or anhydride (B1165640), introduces the substituent destined for the 2-position of the quinazoline (B50416) ring. The resulting acylated intermediate can then undergo cyclization, often under thermal or acidic conditions, to yield the quinazolinone.

A specific example involves the reaction of 2-aminobenzamide with 4-fluorobenzoyl chloride to form an N-acylated intermediate. This intermediate can then be cyclized to produce 2-(4-fluorophenyl)quinazolin-4(3H)-one. Subsequent chemical modifications can then be performed to arrive at this compound.

Recent advancements have focused on developing milder and more efficient cyclization conditions. For example, iodine-promoted oxidative cyclization has been reported for the synthesis of acylated quinazoline derivatives from 2-aminobenzamide and epoxides. organic-chemistry.orgacs.orgnih.gov This method offers high selectivity and tolerance to various functional groups. organic-chemistry.orgacs.org

Table 1: Examples of Acylation-Cyclization Reactions for Quinazolinone Synthesis

| 2-Aminobenzamide Derivative | Acylating Agent/Reaction Condition | Product | Reference |

| 2-Aminobenzamide | Epoxides, I2/DMSO | Acylated and alkylated quinazoline derivatives | organic-chemistry.orgacs.org |

| 2-Aminobenzamide derivatives | Phosphoryl chloride (POCl₃) | 4,6-Dichloro derivative |

This table provides illustrative examples of the acylation-cyclization strategy.

Condensation reactions provide another powerful route to this compound. These reactions typically involve the joining of two molecules with the elimination of a small molecule, such as water.

One prominent condensation method is the reaction of 2-aminobenzonitrile (B23959) with 4-fluorobenzaldehyde (B137897). This reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization and subsequent oxidation to yield the aromatic quinazoline ring. vulcanchem.com Another approach involves the condensation of 2-aminoquinazoline (B112073) with 4-fluorobenzoyl chloride in the presence of a base like triethylamine. evitachem.com

Furthermore, the condensation of 2-aminobenzamide with aldehydes, catalyzed by various reagents, is a well-established method for synthesizing quinazolin-4(3H)-ones. researchgate.net For instance, the reaction between 2-aminobenzamide and 4-fluorobenzaldehyde can be facilitated by oxidants like copper(II) chloride to form 2-(4-fluorophenyl)quinazolin-4-one. researchgate.net

Table 2: Condensation Reactions for the Synthesis of this compound and its Precursors

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| 2-Aminobenzonitrile | 4-Fluorobenzaldehyde | Followed by oxidation | This compound | vulcanchem.com |

| 2-Aminoquinazoline | 4-Fluorobenzoyl chloride | Triethylamine | This compound | evitachem.com |

| 2-Aminobenzamide | 4-Fluorobenzaldehyde | Copper(II) chloride | 2-(4-Fluorophenyl)quinazolin-4-one | researchgate.net |

This table highlights key condensation strategies for the synthesis of the target compound and related structures.

A transition-metal-free approach for the synthesis of quinazolin-4-ones involves a base-promoted intramolecular nucleophilic aromatic substitution (SNAr) reaction. nih.govnih.govacs.orgacs.org This method utilizes ortho-fluorobenzamides and amides as starting materials. The reaction proceeds through the SNAr reaction of the ortho-fluorobenzamide with an amide, promoted by a strong base such as cesium carbonate (Cs₂CO₃) in a solvent like dimethyl sulfoxide (B87167) (DMSO). nih.govacs.org This forms a diamide (B1670390) intermediate which then undergoes intramolecular cyclization and dehydration to afford the quinazolin-4-one ring. nih.gov This method is advantageous as it avoids the use of transition metals and allows for the synthesis of both 2-substituted and 2,3-disubstituted quinazolin-4-ones. nih.govacs.orgacs.org

Table 3: Base-Promoted SNAr Reaction for Quinazolin-4-one Synthesis

| ortho-Fluorobenzamide | Amide | Base/Solvent | Product | Reference |

| ortho-Fluorobenzamides | Amides | Cs₂CO₃/DMSO | Quinazolin-4-ones | nih.govnih.govacs.orgacs.org |

This table summarizes the conditions for the base-promoted SNAr synthesis of quinazolin-4-ones.

Iron-catalyzed reactions have emerged as a cost-effective and environmentally friendly alternative for the synthesis of quinazolines and quinazolinones. Iron catalysts can facilitate various transformations, including oxidative cyclization and cross-dehydrogenative coupling reactions. nih.gov

One approach involves the iron-catalyzed oxidative cyclization of 2-aminobenzamide with methylarenes using an oxidant like tert-butyl hydroperoxide (TBHP). researchgate.net For instance, hydrothermally synthesized nanoscale iron(III) oxide (Fe₂O₃) particles have been shown to catalyze the one-pot synthesis of 2-aryl-substituted quinazolinones from 2-aminobenzamide and arylmethanes in water, a green solvent. researchgate.net Another strategy involves an Fe(III)-mediated cascade/decarbonylation cyclization of isatins and trifluoroacetic acid chlorides to produce 2-(trifluoromethyl)quinazoline-4(3H)-ones. nih.gov

Furthermore, iron-catalyzed acceptorless dehydrogenative coupling of (2-aminophenyl)methanol with amides provides a route to quinazolines, with water and hydrogen as the only byproducts. frontiersin.org

Table 4: Examples of Iron-Catalyzed Synthesis of Quinazoline Derivatives

| Starting Materials | Iron Catalyst/Conditions | Product Type | Reference |

| 2-Aminobenzamide, Arylmethanes | Fe₂O₃ nanoparticles, water | 2-Aryl-substituted quinazolinones | researchgate.net |

| Isatins, Trifluoroacetic acid chlorides | Fe(III) | 2-(Trifluoromethyl)quinazoline-4(3H)-ones | nih.gov |

| (2-Aminophenyl)methanol, Amides | Iron catalyst | Quinazolines | frontiersin.org |

This table showcases the versatility of iron catalysis in quinazoline synthesis.

Copper catalysis is widely employed in the synthesis of quinazolines and their derivatives due to its efficiency and functional group tolerance. scribd.comchim.it Copper catalysts can promote various cyclization reactions, including Ullmann-type couplings and aerobic oxidations. scribd.com

One notable method is the copper-catalyzed reaction of substituted (2-bromophenyl)methylamines with amides to afford quinazolines. scribd.com Another efficient strategy involves the copper-catalyzed tandem reaction of 2-aminobenzamide with tertiary amines under aerobic conditions. nih.gov Copper(I) bromide has been used to catalyze a domino reaction of alkyl halides and anthranilamides to yield 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org

Moreover, copper-catalyzed cascade reactions of 2-halobenzamides with nitriles provide a convenient route to quinazolin-4(3H)-ones. nih.gov A copper-catalyzed cascade cyclization/hydrodehalogenation using acetamide (B32628) as a nitrogen source and water as a hydrogen source has also been reported for the synthesis of quinazolines from aryl aldehydes. rsc.org

Table 5: Examples of Copper-Catalyzed Synthesis of Quinazoline Derivatives

| Starting Materials | Copper Catalyst/Conditions | Product Type | Reference |

| (2-Bromophenyl)methylamines, Amides | CuI | Quinazolines | scribd.com |

| 2-Aminobenzamide, Tertiary amines | Cu(II)/O₂ | Quinazolinone derivatives | nih.gov |

| Alkyl halides, Anthranilamides | CuBr | 2-Substituted quinazolin-4(3H)-ones | organic-chemistry.org |

| 2-Halobenzamides, Nitriles | Copper catalyst | Quinazolin-4(3H)-ones | nih.gov |

| Aryl aldehydes, Acetamide | Cu(I) | Quinazolines | rsc.org |

This table illustrates the broad applicability of copper catalysis in the synthesis of the quinazoline core.

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they play a crucial role in the synthesis of substituted quinazolines. These methods offer a versatile platform for introducing a variety of functional groups onto the quinazoline scaffold.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling reaction is a widely utilized palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with a halide or triflate in the presence of a palladium catalyst and a base. nih.govnih.gov

In the context of this compound synthesis, the Suzuki-Miyaura reaction can be employed to introduce the 4-fluorophenyl group at various positions on the quinazoline ring. For instance, the reaction of a halogenated quinazoline derivative with 4-fluorophenylboronic acid under palladium catalysis affords the corresponding 4-fluorophenyl-substituted quinazoline. mdpi.com The regioselectivity of the reaction is often influenced by the position and nature of the halogen atom on the quinazoline core. nih.gov For example, in dihalogenated quinazolines, the C4 position is generally more reactive towards Suzuki-Miyaura coupling than other positions due to the electronic effects of the nitrogen atoms. nih.govnih.gov

Microwave irradiation has been shown to significantly accelerate Suzuki-Miyaura reactions, leading to higher yields of the desired diarylquinazolines in shorter reaction times. nih.gov The choice of catalyst, base, and solvent system is critical for optimizing the reaction conditions and achieving high yields. Common catalysts include PdCl2(PPh3)2 and Pd(OAc)2, while bases such as K2CO3 are frequently used. mdpi.commdpi.comchim.it

A practical one-pot, three-step reaction sequence involving an initial amination followed by a double Suzuki-Miyaura cross-coupling has been developed for the synthesis of unsymmetrical polycarbo-substituted 4-anilinoquinazolines. researchgate.netdntb.gov.ua

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Reactions

| Starting Material | Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| 6-bromo-4-chloro-2-arylquinazoline | 4-fluorophenylboronic acid | PdCl2(PPh3)2 | K2CO3 | DMF/H2O | 2-aryl-6-(4-fluorophenyl)-4-chloroquinazoline | - | mdpi.com |

| 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline | Arylboronic acid | Pd(OAc)2 | - | DMF | 4,7-diaryl-2-(2-methylprop-1-enyl)-6-nitroquinazoline | High | nih.gov |

| 2-aryl-4-chloro-6-iodoquinazolines | 4-fluorophenylboronic acid | PdCl2(PPh3)2/PCy3 | K2CO3 | DMF | 2,4-diaryl-6-alkynylquinazolines | - | mdpi.com |

| 9-bromo-5-styryltetrazolo[1,5-c]quinazolines | 4-fluorophenylboronic acid | PdCl2(PPh3)2 | K2CO3 | DMF | 9-(4-fluorophenyl)-5-styryltetrazolo[1,5-c]quinazolines | - | semanticscholar.org |

Sonogashira Reactions

The Sonogashira reaction is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. It provides a powerful method for the formation of carbon-carbon triple bonds. In the synthesis of quinazoline derivatives, the Sonogashira reaction is employed to introduce alkynyl groups onto the quinazoline core.

For instance, the reaction of a halogenated quinazoline, such as 6-bromo-2,4-dichloroquinazoline (B10380), with a terminal alkyne like phenylacetylene (B144264) can lead to the selective substitution of the more reactive 4-chloro atom. nih.gov This regioselectivity allows for the stepwise functionalization of the quinazoline ring. The resulting alkynylated quinazolines can then be further modified through subsequent cross-coupling reactions.

One-pot procedures combining Sonogashira and other cross-coupling reactions, such as Suzuki-Miyaura or Stille reactions, have been developed to create diverse and complex polycarbo-substituted quinazolines. mdpi.comdntb.gov.ua These sequential reactions allow for the introduction of different substituents at specific positions on the quinazoline scaffold in a single reaction vessel, which is an efficient approach to synthesizing complex molecules. mdpi.com

Table 2: Examples of Sonogashira Reactions for Quinazoline Synthesis

| Quinazoline Substrate | Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |

| 6,8-Dibromo-2-(4-fluorophenyl)-4-chloroquinazoline | Phenylacetylene | Pd(PPh3)4, CuI | Cs2CO3 | THF | 6,8-Dibromo-2-(4-fluorophenyl)-4-(phenylethynyl)quinazoline | 72 | nih.govmdpi.com |

| 2-Aryl-4-chloro-6-iodoquinazolines | Phenylacetylene | PdCl2(PPh3)2, CuI | Cs2CO3 | THF | 2-Aryl-4-chloro-6-(phenylethynyl)quinazolines | - | mdpi.com |

Stille Reactions

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction that involves the coupling of an organotin compound (organostannane) with an organic halide or triflate. wikipedia.orglibretexts.org This reaction has broad applications in organic synthesis due to its tolerance of a wide range of functional groups. wikipedia.org

In the synthesis of quinazoline derivatives, the Stille reaction can be used to introduce aryl, vinyl, or other organic groups onto the quinazoline nucleus. For example, the reaction of a halogenated quinazoline with an organostannane, such as 2-(tributylstannyl)furan, in the presence of a palladium catalyst, can afford the corresponding substituted quinazoline. mdpi.com

However, achieving regioselectivity in Stille cross-coupling reactions with dihalogenated quinazolines can be challenging. For instance, the reaction of 6-bromo-2,4-dichloroquinazoline with trimethylalane in the presence of a palladium catalyst can result in a mixture of C-4 and C-6 substituted products, with the C-4 product being major. nih.gov One-pot sequential reactions combining Sonogashira and Stille couplings have been successfully employed for the synthesis of unsymmetrical polycarbo-substituted quinazolines. mdpi.com

Table 3: Stille Reaction for Quinazoline Synthesis

| Quinazoline Substrate | Organostannane | Catalyst | Solvent | Product | Reference |

| 2-Aryl-4-chloro-6-(phenylethynyl)quinazoline | 2-(Tributylstannyl)furan | - | THF | 2-Aryl-4-(2-furyl)-6-(phenylethynyl)quinazoline | mdpi.com |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions (SNAr) are fundamental transformations in the functionalization of the quinazoline ring. The electron-deficient nature of the pyrimidine (B1678525) ring in quinazoline makes it susceptible to attack by nucleophiles, particularly at the C2 and C4 positions. mdpi.comwikipedia.org

Halogenated quinazolines, such as 2-chloro- and 4-chloroquinazolines, are common substrates for SNAr reactions. The chlorine atoms at these positions can be readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, to introduce diverse functional groups. researchgate.netmdpi.comwikipedia.org The reactivity of the C4 position is generally higher than the C2 position towards nucleophilic attack. mdpi.comwikipedia.org

For example, the reaction of 2,4-dichloroquinazolines with various amines, such as anilines and benzylamines, consistently results in the regioselective substitution at the 4-position to yield 2-chloro-4-aminoquinazoline derivatives. mdpi.com This regioselectivity is attributed to the lower activation energy required for the nucleophilic attack at C4 compared to C2. mdpi.com These reactions can be carried out under various conditions, sometimes with acid catalysis or under microwave irradiation to enhance reaction rates. chim.itresearchgate.net

Furthermore, a copper-catalyzed cascade reaction involving sequential intermolecular N-arylation and intramolecular nucleophilic substitution has been developed for the synthesis of quinazolines from (2-bromophenyl)methylamines and amidine hydrochlorides. organic-chemistry.org

Table 4: Nucleophilic Substitution Reactions on the Quinazoline Core

| Quinazoline Substrate | Nucleophile | Conditions | Product | Reference |

| 2,4-Dichloroquinazoline (B46505) | Anilines, Benzylamines | Various | 2-Chloro-4-aminoquinazoline derivatives | mdpi.com |

| 4-Chloroquinazoline | Amines | - | 4-Aminoquinazolines | wikipedia.org |

| 6,8-Dibromo-2,4-dichloroquinazoline | Amines | Microwave irradiation | 6,8-Dibromo-N2,N4-disubstituted-quinazoline-2,4-diamines | researchgate.net |

| 2-Chloroquinazoline | Nitrogen-based nucleophiles | Continuous-flow, high temperature/pressure | 2-Aminoquinazoline derivatives | chim.it |

S-Arylation Methodologies

S-Arylation is a specific type of cross-coupling reaction that forms a carbon-sulfur bond, typically between an aryl halide and a thiol. This methodology has been applied to the synthesis of quinazoline derivatives, particularly quinazolinones.

An efficient, two-step synthesis of 2-(benzylsulfanyl)-3-(substituted)-6-methyl-3H-quinazolin-4-ones has been reported, which utilizes an S-arylation reaction. tandfonline.com Similarly, ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate has been synthesized via an S-arylation method. nih.gov These methods provide a direct route to introduce sulfur-containing functionalities onto the quinazoline scaffold, which can be valuable for developing new compounds with potential biological activities. tandfonline.comnih.gov

Oxidative and Reduction Reactions of the Quinazoline Core

The quinazoline core can undergo both oxidation and reduction reactions, leading to different classes of derivatives.

Oxidation: The oxidation of the quinazoline ring can lead to the formation of quinazolinones. For example, oxidation of quinazoline with hydrogen peroxide in acidic conditions yields 3,4-dihydro-4-oxoquinazoline. nih.gov Another approach involves the metal-free oxidative coupling of o-aminobenzylamines, catalyzed by salicylic (B10762653) acid, to produce 2-substituted quinazolines, including this compound. nih.gov A copper-catalyzed cascade method for synthesizing quinazolines also involves an aerobic oxidation step. organic-chemistry.org Furthermore, this compound itself can be oxidized using reagents like potassium permanganate (B83412) or chromium trioxide. evitachem.com

Reduction: The reduction of the quinazoline ring system can also be achieved. For instance, this compound can be reduced using sodium borohydride. evitachem.com The reduction of a nitro group on the quinazoline ring, often a precursor in multi-step syntheses, is a common transformation.

C-H Activation and Functionalization Strategies

C-H activation has emerged as a powerful and atom-economical tool for the synthesis and functionalization of quinazoline derivatives. This approach allows for the direct formation of carbon-carbon or carbon-heteroatom bonds, avoiding the need for pre-functionalized starting materials.

Recent studies have demonstrated the utility of rhodium-catalyzed C-H activation for the selective amination of 2,4-diarylquinazolines. researchgate.net Using N-fluorobenzenesulfonimide as the amino source, this method provides a direct route to C-H amidation with notable functional group tolerance and regioselectivity. researchgate.net While this study focuses on the functionalization of a pre-existing quinazoline ring, the principles of C-H activation are broadly applicable in heterocyclic chemistry.

Another strategy involves the one-pot regioselective C-H activation iodination followed by cyanation of 2,4-diarylquinazolines. rsc.org This process utilizes malononitrile (B47326) as a source for the cyano group, showcasing a novel approach to introduce functional groups onto the quinazoline scaffold. rsc.org

Furthermore, electrosynthesis has been employed for the construction of quinazolines via an anodic direct oxidation involving C(sp3)-H amination and C-N cleavage of a tertiary amine in an aqueous medium. nih.gov This method has been successfully applied to synthesize 4-(4-fluorophenyl)quinazoline with a high yield. nih.gov

The table below summarizes a selection of C-H activation and functionalization strategies relevant to the synthesis of substituted quinazolines.

| Strategy | Catalyst/Reagent | Key Transformation | Ref. |

| C-H Selective Amination | Rhodium catalyst, N-fluorobenzenesulfonimide | Direct C-H amidation of 2,4-diarylquinazolines | researchgate.net |

| C-H Iodination/Cyanation | Malononitrile | Regioselective cyanation of 2,4-diarylquinazolines | rsc.org |

| Anodic C(sp3)-H Amination | Electrosynthesis | Synthesis of 4-(4-fluorophenyl)quinazoline | nih.gov |

Mechanistic Investigations of Synthesis Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and developing novel methodologies. The formation of this compound and its derivatives has been the subject of several mechanistic studies.

The synthesis of quinazolin-4(3H)-ones, which are precursors to or structurally related to 2-arylquinazolines, often proceeds through a base-promoted SNAr reaction of ortho-fluorobenzamides with amides, followed by cyclization. nih.gov A plausible mechanism involves the initial SNAr reaction to form a diamide intermediate. This intermediate then undergoes an intramolecular nucleophilic addition promoted by a base, followed by dehydration to yield the final quinazolin-4(3H)-one. nih.gov

In a metal-free, oxidative synthesis of 2-substituted quinazolines, the proposed pathway involves the organocatalytic oxidation of amines to imines. nih.gov For instance, using 4,6-dihydroxysalicylic acid as an organocatalyst, oxygen facilitates the oxidation of benzylamines. nih.gov The reaction is believed to proceed through the formation of a salt between the benzylamine (B48309) and the salicylic acid, followed by hydrogen abstraction by oxygen to generate radical intermediates that ultimately lead to the quinazoline product. nih.gov

For DMAP-catalyzed synthesis of quinazoline-2,4-diones from 2-aminobenzamides and di-tert-butyl dicarbonate, two potential reaction pathways are proposed. acs.org Both pathways involve an unstable carbamic–carbonic anhydride intermediate. One route proceeds via intramolecular ammonolysis, while the other involves the formation of an active intermediate catalyzed by DMAP, which then undergoes an intramolecular attack to form the product. acs.org

Catalysts and reagents play a pivotal role in the efficiency and selectivity of quinazoline synthesis.

Catalysts:

Metal Catalysts: A wide array of transition metals, including palladium, copper, rhodium, and iron, have been employed. researchgate.netmdpi.commdpi.com Palladium catalysts are frequently used in cross-coupling reactions to form C-C and C-heteroatom bonds. nih.gov Copper catalysts, often in the form of copper(I) iodide, are utilized in condensation and coupling reactions. mdpi.comevitachem.com Rhodium catalysts have proven effective in C-H activation/amination reactions. researchgate.net Iron catalysts have been used for sp3 C-H oxidation in the synthesis of quinazolines from 2-alkylamino N-H ketimines. mdpi.com

Organocatalysts: Salicylic acid derivatives, such as 4,6-dihydroxysalicylic acid, have been used as organocatalysts in the metal-free oxidative synthesis of 2-substituted quinazolines. nih.gov These catalysts can be supported on silica (B1680970) gel, allowing for their recycling and reuse. nih.gov

Reagents:

Oxidants: In many synthetic routes, an oxidant is required to facilitate the cyclization and aromatization steps. Oxygen (from air or an oxygen balloon) is a green and readily available oxidant. nih.gov Other oxidants like tert-butyl hydroperoxide (TBHP) are also used. mdpi.com

Bases: Bases such as cesium carbonate (Cs2CO3) and potassium tert-butoxide (KOtBu) are often crucial for promoting reactions, particularly in nucleophilic substitution and cyclization steps. nih.gov

The following table highlights the role of various catalysts and reagents in the synthesis of quinazoline derivatives.

| Catalyst/Reagent | Role | Example Reaction | Ref. |

| Palladium Chloride (PdCl2) | Catalyst | Cross-coupling reactions | nih.gov |

| Copper(I) Iodide (CuI) | Co-catalyst | Sonogashira cross-coupling | mdpi.com |

| Rhodium Complex | Catalyst | C-H amination | researchgate.net |

| 4,6-dihydroxysalicylic acid | Organocatalyst | Metal-free oxidative synthesis | nih.gov |

| Oxygen (O2) | Oxidant | Oxidative formation of 2-arylquinazolines | nih.gov |

| Cesium Carbonate (Cs2CO3) | Base | Promotes SNAr and cyclization | nih.gov |

The outcome of the synthesis of this compound is significantly influenced by reaction conditions such as temperature and the choice of solvent.

Temperature: Reaction temperatures can range from room temperature to reflux conditions (around 150-200 °C), depending on the specific methodology. evitachem.com For instance, Sonogashira cross-coupling reactions for C-6 alkynylation of 2-aryl-4-chloro-6-iodoquinazolines are often conducted at room temperature. mdpi.com In contrast, condensation reactions for the synthesis of 2-(4-Bromo-2-fluorophenyl)quinazoline typically require reflux temperatures. evitachem.com The optimization of temperature is critical; for example, in the metal-free oxidative synthesis of 2-phenylquinazoline (B3120039), a temperature of 90°C was found to be optimal. nih.gov

Solvent: The choice of solvent is crucial and can affect reaction rates and yields. Commonly used solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (B95107) (THF), and various alcohols. nih.govevitachem.com DMF and DMSO are polar aprotic solvents often used in condensation and nucleophilic substitution reactions. evitachem.com THF is a common solvent for palladium-catalyzed coupling reactions. mdpi.com In some metal-free oxidative syntheses, DMSO has been identified as a suitable solvent. nih.gov The optimization of the solvent is a key step in developing efficient synthetic protocols. For instance, in the synthesis of 2-phenylquinazoline, different solvents were screened, with DMSO providing the best results under the tested conditions. nih.gov

The table below provides examples of the impact of reaction conditions on the synthesis of quinazoline derivatives.

| Reaction Condition | Value | Impact | Ref. |

| Temperature | 90 °C | Optimal for metal-free oxidative synthesis of 2-phenylquinazoline | nih.gov |

| Temperature | Room Temperature | Sufficient for Sonogashira cross-coupling | mdpi.com |

| Temperature | 150-200 °C | Required for certain condensation reactions | evitachem.com |

| Solvent | DMSO | Optimal solvent for a specific metal-free oxidative synthesis | nih.gov |

| Solvent | DMF | Common solvent for condensation reactions | evitachem.com |

| Solvent | THF | Common solvent for palladium-catalyzed reactions | mdpi.com |

Advanced Characterization Techniques for Structural Elucidation

Spectroscopic Analysis

Spectroscopic techniques are paramount in delineating the structural framework of 2-(4-fluorophenyl)quinazoline. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁹F nuclei, maps the chemical environment of magnetically active atoms, while mass spectrometry provides information on the molecule's mass and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the organic structure of this compound in solution. By analyzing the spectra of different nuclei, a complete structural picture can be assembled.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton in the molecule. Analysis of the spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals key structural features.

The spectrum is characterized by a significant downfield singlet at approximately 9.45 ppm, which is assigned to the proton at position 4 of the quinazoline (B50416) ring. The aromatic region displays a complex series of multiplets. Protons of the fused benzene (B151609) ring of the quinazoline system typically appear between 7.60 and 8.10 ppm. The protons on the 4-fluorophenyl ring exhibit characteristic coupling patterns; the two protons ortho to the fluorine atom show a triplet at around 7.21 ppm, while the two protons ortho to the quinazoline ring linkage appear as a doublet of doublets around 8.63 ppm. frontiersin.org

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ frontiersin.org

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.45 | Singlet (s) | - | Quinazoline H4 |

| 8.63 | Doublet of Doublets (dd) | 8.1, 5.9 | Fluorophenyl H2', H6' |

| 8.07 | Doublet (d) | 8.5 | Quinazoline H5 |

| 7.91 | Triplet (t) | 7.9 | Quinazoline H6, H8 |

| 7.62 | Triplet (t) | 7.5 | Quinazoline H7 |

| 7.21 | Triplet (t) | 8.6 | Fluorophenyl H3', H5' |

Note: Assignments of quinazoline protons can vary slightly between sources.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. A key feature in the ¹³C NMR spectrum of this compound is the effect of the fluorine atom on the chemical shifts and splitting of the carbon signals in the fluorophenyl ring. frontiersin.org

The carbon atom directly bonded to the fluorine (C4') exhibits a large coupling constant (J C-F) of approximately 250.4 Hz, appearing as a doublet. Other carbons in the fluorophenyl ring (C1', C2', C3') also show smaller C-F couplings. The spectrum displays signals for all 14 unique carbon atoms, with those in the quinazoline ring appearing at their characteristic chemical shifts. frontiersin.org

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ frontiersin.org

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 164.7 | Doublet (d) | 250.4 | C4' |

| 160.5 | Singlet (s) | - | C2 |

| 160.1 | Singlet (s) | - | C8a |

| 150.7 | Singlet (s) | - | C4 |

| 134.2 | Doublet (d) | 2.9 | C1' |

| 134.2 | Singlet (s) | - | C7 |

| 130.7 | Doublet (d) | 8.7 | C2', C6' |

| 128.6 | Singlet (s) | - | C5 |

| 127.3 | Singlet (s) | - | C6 |

| 127.1 | Singlet (s) | - | C8 |

| 123.5 | Singlet (s) | - | C4a |

| 115.6 | Doublet (d) | 21.6 | C3', C5' |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental formula of a compound.

While standard Electrospray Ionization Mass Spectrometry (ESI-MS) can confirm the molecular weight of this compound, High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement. ESI-MS data shows a protonated molecular ion peak ([M+H]⁺) at m/z 225.05, which corresponds to the nominal mass of the compound. frontiersin.org

HRMS would provide an exact mass measurement, allowing for the unambiguous determination of the elemental formula. For the [M+H]⁺ ion of this compound (C₁₄H₁₀FN₂⁺), the calculated exact mass is 225.0822. An experimentally determined HRMS value that matches this calculated mass to within a few parts per million (ppm) would unequivocally confirm the compound's elemental composition. This level of accuracy is critical for distinguishing the target compound from any potential isomers or impurities.

General Mass Spectrometry Techniques

For this compound and its derivatives, mass spectrometry provides crucial information for confirming their identity. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the mass of a molecule with high accuracy, allowing for the calculation of its elemental formula. researchgate.netnih.gov

In the characterization of 2-(4-fluorophenyl)quinazolin-4(3H)-one, high-resolution mass spectrometry (HRMS) was utilized to confirm its structure. researchgate.netnih.gov Similarly, the structure of various substituted quinazolines has been confirmed using liquid chromatography-mass spectrometry (LC-MS), which combines the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. japsonline.com For instance, the mass spectrum of N-(4-fluorophenyl)-2-phenylquinazolin-4-amine showed a molecular ion peak (M+) at m/z 316.33, confirming its molecular weight. japsonline.com In another study, electrospray ionization mass spectrometry (ESI-MS) was used to identify 2-(4-((1-(2-Fluorophenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)quinazolin-4(3H)-one, which showed a molecular ion peak [M+H]+ at m/z 464. rasayanjournal.co.in

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) has been used to confirm the molecular ion of 4,7-dichloro-2-(4-fluorophenyl)quinazoline (B1453323), which was observed at an m/z of 292.998 ([M+H]⁺) with a very small error margin.

Infrared (IR) and Raman Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to identify the functional groups in a molecule. The FTIR spectrum of a compound is a plot of infrared intensity versus wavenumber, where characteristic peaks correspond to the vibrations of specific bonds.

The structural confirmation of this compound and its derivatives often involves FTIR spectroscopy. For example, the synthesis of 2-(4-fluorophenyl)quinazolin-4(3H)-one was confirmed by FTIR analysis, alongside other techniques. researchgate.netnih.gov In the characterization of various 2,4-disubstituted quinazolines, the IR spectra showed characteristic absorption bands for C=C, C=N, and N-H bonds, which helped in confirming the formation of the desired products. japsonline.com For instance, the IR spectrum of N-(4-fluorophenyl)-2-phenylquinazolin-4-amine displayed characteristic peaks at 1644 cm⁻¹ (C=C), 1480 cm⁻¹ (C=N), and 3334 cm⁻¹ (N-H). japsonline.com

The FTIR spectrum of a related compound, 3-{[(4-fluorophenyl)methylene]amino}-2-phenylquinazolin-4(3H)-one, has been recorded and analyzed in detail. researchgate.net The assignments of the vibrational modes are often supported by theoretical calculations, such as those using Density Functional Theory (DFT). researchgate.net

The following table summarizes characteristic FTIR absorption bands observed for derivatives of this compound:

| Functional Group | Wavenumber (cm⁻¹) | Compound Reference |

| C=C | 1644 | N-(4-fluorophenyl)-2-phenylquinazolin-4-amine japsonline.com |

| C=N | 1480 | N-(4-fluorophenyl)-2-phenylquinazolin-4-amine japsonline.com |

| N-H | 3334 | N-(4-fluorophenyl)-2-phenylquinazolin-4-amine japsonline.com |

| C=O | 1677 | 2-(4-((1-(2-Fluorophenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)quinazolin-4(3H)-one rasayanjournal.co.in |

| C-F | Not specified |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, which also provides information about the vibrational modes of a molecule.

Raman spectroscopy has been employed in the characterization of quinazoline derivatives. For instance, the FT-Raman spectrum of 3-{[(4-fluorophenyl)methylene]amino}-2-phenylquinazolin-4(3H)-one was recorded and analyzed to understand its vibrational properties. researchgate.net The ring breathing mode of the para-substituted phenyl ring was observed at 836 cm⁻¹ in the experimental spectrum. researchgate.net Theoretical calculations using DFT are often used to aid in the assignment of Raman bands. researchgate.net

In the study of a quinazolinone-based derivative, 3-(4-Fluoro-phenyl)-2-isopropylsulfanyl-6-methyl-3H-quinazolin-4-one, Raman spectroscopy was one of the analytical methods used for its characterization. africaresearchconnects.com

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.com VCD spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules in solution. bruker.comru.nl

While there is no specific literature found detailing the VCD analysis of this compound itself, the technique is highly applicable to chiral quinazoline derivatives. For a chiral molecule, the VCD spectrum provides a unique fingerprint that can be compared with theoretical spectra calculated using methods like DFT to determine its absolute stereochemistry. huji.ac.il The VCD spectrum is particularly sensitive to the molecule's conformation, making it a valuable tool for conformational analysis. ru.nl The technique has been successfully used to assign the absolute configuration of other complex chiral molecules. huji.ac.il

X-ray Crystallography and Solid-State Analysis

Single Crystal X-ray Diffraction (XRD)

Single crystal X-ray diffraction (XRD) is the gold standard for structural elucidation of crystalline compounds. By diffracting X-rays through a single crystal of a substance, a three-dimensional electron density map can be generated, from which the atomic positions can be determined with high precision.

The crystal structure of several derivatives of this compound has been determined by single crystal XRD. For example, the crystal structure of 6,8-dibromo-2-(4-fluorophenyl)-2,3-dihydroquinolin-4(1H)-one, a related compound, has been reported. researchgate.net In another study, the structure of novel 6-(3-chloro-4-fluorophenyl)-4-ethoxy-2-(4-methoxyphenyl)quinazoline was elucidated using single crystal XRD, revealing a monoclinic space group C2/c. researchgate.net The analysis of the crystal packing of this compound showed the presence of various intermolecular interactions, including C–H⋯F, C–H⋯Cl, C–H⋯π, and π⋯π interactions, which stabilize the crystal lattice. researchgate.net

The crystal structure of 2-amino-4-(4-fluorophenyl)-9-methoxy-1,4,5,6-tetrahydrobenzo[h]quinazolin-3-ium chloride has also been determined, showing that it crystallizes in the achiral space group P21/c despite having a chiral carbon atom. nih.gov The crystal packing is stabilized by a network of hydrogen bonds and π-π interactions. nih.gov

The following table summarizes crystallographic data for a derivative of this compound:

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| 6-(3-chloro-4-fluorophenyl)-4-ethoxy-2-(4-methoxyphenyl)quinazoline | Monoclinic | C2/c | 28.116 | 7.2267 | 20.975 | 116.727 | researchgate.net |

| 2-amino-4-(4-fluorophenyl)-9-methoxy-1,4,5,6-tetrahydrobenzo[h]quinazolin-3-ium chloride | Monoclinic | P21/c | nih.gov |

Based on the conducted research, detailed information regarding the Hirshfeld surface analysis and specific crystal packing for the compound This compound is not available.

The scientific literature provides in-depth structural analysis, including Hirshfeld surface analysis and crystal packing, for closely related derivatives. Notably, comprehensive data is available for 2-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one . researchgate.netsci-hub.st However, the structural differences between this derivative and the target compound, this compound, are significant. The presence of a carbonyl group and the saturation in the pyrimidine (B1678525) ring of the dihydro-derivative lead to different intermolecular interactions and crystal packing motifs compared to what would be expected for the fully aromatic this compound.

Due to the strict requirement to focus solely on this compound, and the absence of specific experimental data for this exact compound in the provided search results, it is not possible to generate the requested article on its advanced characterization techniques. Information on derivatives cannot be used as a substitute, as it would not be scientifically accurate for the specified molecule.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for investigating the properties of quinazoline (B50416) derivatives. nih.govnih.gov Methodologies like the B3LYP functional combined with various basis sets (e.g., 6-31G, 6-311++G(d,p)) are frequently used to predict the behavior of these molecules with a high degree of accuracy. ajchem-a.comeurjchem.comresearchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule. For 2-(4-Fluorophenyl)quinazoline, these calculations predict the bond lengths, bond angles, and dihedral angles that correspond to a minimum energy state.

Studies on structurally similar compounds, such as 2-aryl-quinazolines and their derivatives, reveal that the quinazoline core is largely planar. eurjchem.comresearchgate.net The 4-fluorophenyl group at the 2-position is also planar, but it is typically twisted out of the plane of the quinazoline ring by a certain dihedral angle. This rotation is a result of steric hindrance between the hydrogen atoms on the respective rings. The optimization process computationally identifies this most stable rotational angle. DFT calculations on related quinazoline derivatives have been performed using the B3LYP method with basis sets like 6-31G** and 6-311++G(d,p) to establish stable conformations. eurjchem.comresearchgate.net

Table 1: Representative Optimized Geometric Parameters for a Substituted Quinazoline Core (based on related structures)

| Parameter | Description | Typical Value | Source Analogy |

|---|---|---|---|

| C-N (quinazoline) | Bond length within the pyrimidine (B1678525) ring | ~1.30 - 1.38 Å | ajchem-a.com |

| C-C (quinazoline) | Bond length within the benzene (B151609) ring | ~1.39 - 1.42 Å | ajchem-a.com |

| C-F (phenyl) | Carbon-Fluorine bond length | ~1.35 Å | ajchem-a.com |

| C-H (aromatic) | Aromatic Carbon-Hydrogen bond length | ~1.08 Å | ajchem-a.com |

| Dihedral Angle | Torsion angle between quinazoline and phenyl rings | Varies, often non-coplanar | eurjchem.com |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the electronic properties and chemical reactivity of a molecule. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. malayajournal.orgbenthamdirect.com

For quinazoline derivatives, the HOMO is often distributed over the electron-rich quinazoline ring system, while the LUMO can be localized on either the quinazoline core or the substituent rings, or be delocalized across the entire molecule. malayajournal.orgsemanticscholar.org In this compound, the HOMO is expected to reside primarily on the quinazoline moiety, and the LUMO is likely distributed across both the quinazoline and the fluorophenyl rings, facilitating intramolecular charge transfer (ICT). eurjchem.com The small energy gap observed in related compounds suggests high chemical reactivity. eurjchem.com

Table 2: FMO Energies and Energy Gaps for Related Quinazoline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| 3-amino-2-phenylquinazolin-4(3H)-one | -5.87 | -1.27 | 4.60 | benthamdirect.com |

| 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide | -6.15 | -1.68 | 4.47 | benthamdirect.com |

| N-[4-((3-fluorophenyl)amino)-7-methoxyquinazolin-6-yl]but-2-ynamide | - | - | Small gap suggests high reactivity | eurjchem.com |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP map uses a color scale to represent different potential values, where red indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack) and blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack). nih.gov Green represents areas of neutral potential.

For this compound, the MEP surface is expected to show the most negative potential (red) localized around the two nitrogen atoms of the quinazoline ring, identifying them as the primary sites for electrophilic interactions like protonation. ajchem-a.comnih.gov The most positive potential (blue) would likely be found around the hydrogen atoms of the molecule. This visualization helps in understanding hydrogen bonding interactions and the sites of chemical reactions. uni-muenchen.de

The distribution of electronic charge within a molecule can be quantified using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. researchgate.netnih.gov These calculations assign partial charges to each atom, offering a more detailed view of the electronic landscape than the MEP surface alone.

Chemical Reactivity Descriptors

From the energies of the frontier orbitals (HOMO and LUMO), several global chemical reactivity descriptors can be calculated. These parameters, rooted in conceptual DFT, help to quantify the reactivity and stability of a molecule. niscpr.res.inacs.org

Key descriptors include:

Chemical Potential (µ): Related to the escaping tendency of an electron from an equilibrium system. It is calculated as µ ≈ (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in the electron distribution or resistance to charge transfer. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2. A molecule with a large energy gap is considered "hard," while one with a small gap is "soft."

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = µ² / 2η.

These descriptors provide a quantitative framework for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. eurjchem.comniscpr.res.in

Table 3: Global Chemical Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -E_HOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when an electron is added. |

| Chemical Potential (µ) | µ = -(I + A) / 2 | Electron escaping tendency. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. |

| Global Electrophilicity (ω) | ω = µ² / 2η | Electron-accepting capability. |

| Global Softness (S) | S = 1 / 2η | Reciprocal of hardness. |

Spectroscopic Property Simulations

Computational chemistry provides powerful tools for simulating and interpreting the spectroscopic data of this compound and its derivatives. Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) allow for the prediction of UV/Vis and infrared spectra, which can be correlated with experimental findings.

UV/Vis Spectra (Time-Dependent DFT, TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for simulating the electronic absorption spectra of molecules like this compound. These calculations predict the vertical excitation energies, corresponding wavelengths (λ), and oscillator strengths (f) of electronic transitions. scielo.org.za For quinazoline derivatives, these transitions are often attributed to π→π* and intramolecular charge transfer (ICT) processes. mdpi.comresearchgate.net

Studies on related polyaryl-substituted quinazolines have shown that the presence of a 2-(4-fluorophenyl) group leads to an increased intensity of the absorption maxima. mdpi.comresearchgate.net The electronic transitions in these systems can be described as ICT from the aryl substituents to the electron-deficient quinazoline ring. mdpi.com Computational models, such as TD-DFT combined with the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), can simulate these spectra in various solvents, providing a more accurate comparison with experimental results obtained in solution. niscpr.res.inresearchgate.net The choice of functional and basis set, such as B3LYP/6-31G(d,p), is crucial for obtaining reliable results. niscpr.res.innih.gov

Table 1: Representative TD-DFT Calculation Parameters for Quinazoline Derivatives

| Parameter | Description | Common Values/Methods |

|---|---|---|

| Method | Primary computational approach for excited states. | Time-Dependent Density Functional Theory (TD-DFT) nih.gov |

| Functional | Approximates the exchange-correlation energy in DFT. | B3LYP niscpr.res.in, PBEPBE nih.gov |

| Basis Set | Set of functions to build molecular orbitals. | 6-31G(d,p) niscpr.res.in, 6-311++G(d) nih.gov |

| Solvent Model | Accounts for solvent effects on electronic transitions. | IEFPCM niscpr.res.inresearchgate.net, SMD mdpi.com |

| Calculated Outputs | Key properties predicted by the simulation. | Wavelength (λ), Oscillator Strength (f), Transition Type (e.g., HOMO→LUMO) scielo.org.za |

Infrared Vibrational Spectra

Theoretical vibrational spectra for this compound and its analogues are calculated using DFT methods, often at the B3LYP level with basis sets like 6-31G* or 6-311++G**. researchgate.netresearchgate.net These calculations yield harmonic vibrational wavenumbers, which are systematically higher than experimental values due to the neglect of anharmonicity and the use of a finite basis set. researchgate.net To improve agreement with experimental Fourier Transform Infrared (FT-IR) and FT-Raman spectra, the computed wavenumbers are often uniformly scaled using a scaling factor (e.g., 0.961). researchgate.net

A complete assignment of the vibrational modes is achieved through Potential Energy Distribution (PED) calculations. researchgate.net For the aromatic C-H stretching vibrations in a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, frequencies were calculated in the range of 3085-3045 cm⁻¹. ajchem-a.com Bending vibrations, such as the scissoring modes of CH₂ groups in related structures, occur at lower frequencies than their corresponding stretching vibrations. researchgate.netuobabylon.edu.iq These computational studies, combined with methodologies like Pulay's scaled quantum mechanical force field (SQMFF), allow for a detailed interpretation of the experimental IR spectrum and the prediction of Raman spectra. researchgate.net

Table 2: General Wavenumber Regions for Vibrations in Aromatic Heterocycles

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | ajchem-a.com |

| C=O Stretch | ~1666 | nih.gov |

| C-H In-plane Bending | >1000 | researchgate.net |

| Ring Breathing Mode | 1070 - 1010 | researchgate.net |

Reaction Mechanism Elucidation Support

DFT calculations are instrumental in elucidating the reaction mechanisms involved in the synthesis of this compound and its derivatives. mdpi.com Computational studies can map out the entire reaction pathway, identifying transition states and intermediates, thereby rationalizing experimental observations such as product yields and regioselectivity. mdpi.commdpi.com

For instance, the synthesis of quinazoline derivatives often involves regioselective nucleophilic aromatic substitution (SNAr) reactions. mdpi.comchim.it DFT calculations can explain why substitution occurs preferentially at a specific position (e.g., C4 over C2 in a 2,4-dichloroquinazoline (B46505) precursor) by modeling the intermediates and transition states of the reaction. mdpi.commdpi.com Furthermore, computational methods are used to investigate complex, multi-step syntheses, such as cascade reactions, to understand the formation of the final quinazoline structure. nih.gov By calculating the free energy profiles of proposed mechanisms, researchers can determine the most energetically favorable pathway. mdpi.com Techniques such as Intrinsic Reaction Coordinate (IRC) analysis are employed to confirm that a calculated transition state smoothly connects the reactant and product stationary points on the potential energy surface. mdpi.com

Bond Dissociation Energies

The calculation of bond dissociation energies (BDEs) using DFT provides quantitative data to predict the reactivity and selectivity of chemical reactions. mdpi.com In the context of synthesizing substituted quinazolines, BDEs for carbon-halogen (C-X) bonds are particularly important for predicting the outcomes of cross-coupling reactions. mdpi.com

For example, in a study of a related 2,4-dichloro-6-iodoquinazoline, DFT calculations at the B3LYP/6-311G(d) level revealed that the Csp²-I bond is significantly weaker (66.45 kcal/mol) than the C(4)-Cl bond (83.14 kcal/mol). mdpi.com This difference in BDE explains the observed selectivity in reactions where the C-I bond is preferentially cleaved. mdpi.com Similarly, for 6-bromo-2,4-dichloroquinazoline (B10380), the C(4)-Cl bond BDE was calculated to be 84.8 kcal/mol, which is higher than that of the C-Br bond (83 kcal/mol). mdpi.com Despite the stronger bond, the C4 position is more reactive in Pd-catalyzed cross-coupling due to the electronic influence of the adjacent nitrogen atom, a factor that can also be explored computationally. mdpi.com

Potential Energy Surface Scans

Potential Energy Surface (PES) scans are a computational technique used to explore reaction pathways and locate transition states. uni-muenchen.de A relaxed PES scan involves systematically varying a specific geometric parameter (e.g., a bond length, angle, or dihedral angle) while optimizing the remaining degrees of freedom of the molecule at each step. uni-muenchen.de This process maps the energy of the system as a function of the chosen coordinate, revealing energy minima (stable structures) and maxima (transition states). uni-muenchen.de

For quinazoline derivatives, PES scans have been employed to study conformational changes and reaction dynamics. researchgate.net For example, scanning the dihedral angle related to the rotation of the fluorophenyl group can identify the most stable conformation of this compound. In more complex applications, PES scans are used to map out reaction coordinates, such as in proton transfer processes or ring-opening reactions, providing critical insights into the energy barriers and mechanisms of these transformations. nih.gov The stationary points identified on the PES are further characterized by frequency calculations to confirm their nature as minima or transition states. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide a detailed view of conformational changes and intermolecular interactions, which are crucial for understanding a compound's behavior in a biological system.

MD simulations are employed to evaluate the stability of quinazoline derivatives in solution and to analyze their conformational flexibility. The stability of a compound in its unbound state can be assessed by tracking metrics such as the Root Mean Square Deviation (RMSD) of the atomic positions over the course of the simulation. For instance, simulations of quinazoline-2,4,6-triamine derivatives have been used to evaluate the stability of their trajectories, with small RMSD values suggesting that the structures are stable. semanticscholar.org In studies involving protein-ligand complexes, the initial phase of a simulation often shows a rise in RMSD for both the unbound protein (apo form) and the protein bound to a ligand. rsc.org However, a more significant increase in the apo form's RMSD compared to the bound form can indicate that the ligand induces a stabilizing effect on the protein's structure. rsc.org

Computational studies on anti-Zika quinazoline compounds, including those with fluorophenyl groups, have shown that these molecules generally maintain robust conformations in their core rings, with most variations occurring in the side chains and functional groups. eurjchem.com This intrinsic stability is a key factor in their potential as therapeutic agents.

MD simulations are critical for examining the dynamic interactions between a ligand, such as a this compound derivative, and its target protein. These simulations, often running for nanoseconds, reveal the stability of the ligand within the protein's binding pocket and identify key amino acid residues involved in the interaction.

In studies of quinazoline derivatives as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), MD simulations have been instrumental. rsc.org For example, simulations of compound 4 (a 2-thioquinazolin-4(3H)-one derivative) bound to EGFR and VEGFR-2 helped to understand its binding mode and the structural dynamics it induces in the receptors. rsc.org The stability of such protein-ligand complexes is often analyzed by monitoring the RMSD, with stable complexes showing minimal deviation over the simulation time. semanticscholar.orgnih.gov For example, a 100-ns simulation of a derivative complexed with the Pf-DHODH protein showed no significant conformational changes, indicating a stable complex. nih.gov

The binding free energy, a measure of the affinity between a ligand and a protein, can be calculated from MD trajectories using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). nih.gov Studies on thiosemicarbazone-containing quinazoline derivatives targeting VEGFR2 have shown that smaller substituents on the phenyl ring, such as a 4-fluoro group (as in compound TSC3 ), can result in superior binding free energy compared to bulkier substituents. mdpi.com A good correlation between calculated binding free energies and experimental IC₅₀ values further validates the simulation results. nih.gov The primary forces driving these interactions are often van der Waals forces. mdpi.com

Key interactions identified through MD simulations include hydrogen bonds, which are crucial for anchoring the ligand in the binding site. In the case of EGFR-TK inhibitors, the amino acid Met 769 has been identified as a key residue, forming stable hydrogen bonds with the quinazoline ring of the inhibitors. nih.gov

Table 1: Summary of MD Simulation Findings for Quinazoline Derivatives

| Compound/Derivative Class | Target Protein | Key Findings | Interacting Residues | Reference |

| N⁶-benzyl-N⁴-(4-fluorophenyl) quinazoline-2,4,6-triamine | EGFR-TK | Stable complex formation, good correlation between calculated binding energy and experimental IC₅₀. | Met 769 | nih.gov |

| 2-anilino 4-amino substituted quinazolines | Pf-DHODH | The ligand-protein complex was shown to be stable over a 100-ns simulation. | Gly478, Gly507 | nih.govresearchgate.net |

| Thiosemicarbazone-quinazoline (TSC3 ) | VEGFR-2 | Smaller 4-phenyl substituents (4-F) displayed superior binding free energy. | Not specified | mdpi.com |

| 2-thioquinazolin-4(3H)-one (4 ) | EGFR / VEGFR-2 | The ligand induces structural dynamics and stabilizes specific regions of the enzymes. | Not specified | rsc.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are most influential, QSAR models can predict the activity of new, unsynthesized compounds and guide the design of more potent molecules. researchgate.net

For quinazoline derivatives, QSAR studies have been successfully applied to optimize their activity as inhibitors of various biological targets. These studies typically involve creating a model based on a set of known quinazoline compounds with measured biological activities. acs.org The models are built using molecular descriptors that quantify various properties of the molecules, such as steric (e.g., molecular volume), electronic (e.g., partial charges), and lipophilic (e.g., logP) parameters. researchgate.net

A 3D-QSAR based pharmacophore model was developed for quinazoline derivatives to identify potential acetylcholinesterase inhibitors for Alzheimer's disease treatment. nih.govresearchgate.net Such models provide a 3D arrangement of essential features a molecule must possess to be active. In another study, a QSAR model was developed for quinazoline sulfonamides acting as histamine (B1213489) H₄ receptor inverse agonists. acs.org This model described the interaction of a series of quinazoline compounds and helped optimize their affinity for the receptor. acs.org The results from QSAR analyses often indicate the relative importance of different types of parameters. For instance, some studies on anti-inflammatory quinazolinones found that steric and electronic parameters were more critical to biological activity than lipophilicity. researchgate.net

Structure Activity Relationship Sar Studies

Impact of Substituents on Biological Activities

The biological activity of 2-(4-Fluorophenyl)quinazoline derivatives is highly sensitive to the nature and position of substituents on both the quinazoline (B50416) and the phenyl rings. These modifications can profoundly alter the electronic, steric, and lipophilic properties of the molecule, thereby influencing its interaction with biological targets.

Substitution at Quinazoline Ring Positions (e.g., C2, C3, C4, C6, C7, C8)

Modifications at various positions of the quinazoline ring have been extensively explored to optimize biological activity.

C2-Position: While the 2-phenyl moiety is a common feature, introducing substituents at this position can lead to varied outcomes. For instance, replacing the phenyl group with pyridinyl can increase solubility but may reduce antifungal potency. In some series, the introduction of amino substituents at the C2-position has been investigated to enhance antagonist activity and solubility. mdpi.com

C4-Position: The C4 position is a critical site for modification. Substitution with different amines, including substituted anilines, has been a common strategy. mdpi.comjapsonline.com For example, the introduction of a 4-anilino group is a key feature in many EGFR inhibitors. nih.gov The nature of the substituent on this aniline (B41778) ring further fine-tunes the activity.

C6 and C7-Positions: These positions are frequently substituted to modulate activity. The introduction of electron-donating groups like dimethoxy at the C6 and C7 positions has been shown to increase the activity of EGFR inhibitors. nih.gov Halogenation at these positions is also a common strategy. For instance, the presence of a chlorine atom at C7 can be beneficial for certain biological activities. mdpi.com Interestingly, for A2A adenosine (B11128) receptor antagonists, substitutions like bromine, chlorine, or methyl groups at the C7-position resulted in binding affinities comparable to those at the C6-position. mdpi.com In some cases, a C7 methyl-substituted compound even exhibited higher affinity than its C6 counterpart. mdpi.com

C8-Position: The impact of substitution at the C8 position has also been noted. For instance, SAR studies on certain analgesic quinazolines indicated that an 8-methyl group did not lead to an increase in activity. mdpi.com However, in the context of anti-Aβ aggregation, an 8-chloro substitution showed superior activity compared to 6-chloro or 7-chloro substitutions. rsc.org

The following table summarizes the impact of substitutions at various positions on the quinazoline ring based on reported findings.

| Position | Substituent | Observed Effect | Reference |

| C2 | Pyridinyl | Increased solubility, reduced antifungal potency | |

| C4 | 4-Anilino | Key for EGFR inhibition | nih.gov |

| C6, C7 | Dimethoxy | Increased EGFR inhibitory activity | nih.gov |

| C7 | Methyl | Higher affinity for A2A adenosine receptor than C6-methyl | mdpi.com |

| C8 | Chloro | Superior anti-Aβ aggregation activity | rsc.org |

| C6, C8 | Halogen | Can improve antimicrobial activities | nih.govactascientific.com |

Role of Halogen Atoms

Halogen atoms, particularly fluorine, chlorine, and bromine, are frequently incorporated into the this compound scaffold to enhance biological activity. Their electron-withdrawing nature can improve binding interactions with target enzymes.

The position of the halogen is critical. For instance, in a series of antiproliferative agents, the incorporation of a halogen (F, Cl, or Br) at the para-position of the 2-phenyl ring led to increased activity, with the bromo-substituted compound showing the most significant inhibition of MGC-803 cancer cells. mdpi.com Conversely, replacing the bromo atom with a strong electron-withdrawing nitro or trifluoromethyl group resulted in decreased inhibitory activity. mdpi.com

On the quinazoline ring itself, halogenation at C6, C7, and C8 has been shown to influence activity. For example, a 6-chloro-2-phenylquinazoline (B11867208) derivative displayed significant analgesic activity. mdpi.com In another study, 4,7-dichloro-2-(4-fluorophenyl)quinazoline (B1453323) was highlighted for its cytotoxic effects. The presence of halogens at the C6 and C8 positions is often cited as a factor that can improve antimicrobial activities. nih.govactascientific.com

The table below illustrates the effect of different halogen substitutions.

| Compound/Substituent | Biological Activity | Key Finding | Reference |

| N-(4-Bromo phenyl)-2-phenylquinazolin-4-amine | Antiproliferative (MGC-803) | More potent than F or Cl analogues | mdpi.com |

| 6-Chloro -2-phenylquinazoline | Analgesic | 43% inhibition in acetic acid peritonitis | mdpi.com |

| 4,7-Dichloro -2-(4-fluorophenyl)quinazoline | Cytotoxic | Significant cytotoxic effects | |

| 8-Chloro quinazoline derivatives | Anti-Aβ aggregation | Superior activity to 6-Cl and 7-Cl | rsc.org |

Introduction of Specific Moieties (e.g., Amino Substituents, Heterocyclic Rings)

The introduction of specific chemical groups, such as amino substituents and various heterocyclic rings, is a widely used strategy to diversify the biological activities of the this compound core.

Amino Substituents: The introduction of amino groups, particularly at the C2 and C4 positions, has been a fruitful area of research. For A2A adenosine receptor antagonists, the introduction of aminoalkyl chains containing tertiary amines at the C2-position was explored to enhance antagonist activity and solubility. mdpi.com At the C4 position, substitution with various amines is a cornerstone of many quinazoline-based inhibitors. mdpi.comjapsonline.com Structure-activity relationship studies have revealed that substitution with an amine or a substituted amine at the 4th position of the quinazolinone ring can improve antimicrobial activities. nih.govactascientific.com

Heterocyclic Rings: The incorporation of other heterocyclic rings can lead to novel compounds with enhanced or entirely new biological activities. For example, linking a furan-2-yl group at the C4-position has been explored in the design of A2A receptor antagonists. mdpi.com The introduction of an isoxazole (B147169) moiety has been investigated for creating hybrid quinazoline derivatives with analgesic and anti-inflammatory properties. mdpi.com Furthermore, the fusion of a triazole ring to the quinazoline core has been employed in the synthesis of antihypertensive agents. ijmpr.in

Correlation of Structural Modifications with Observed Activities

The SAR data clearly indicates that the biological activity of this compound derivatives is a multifactorial equation where electronic effects, steric hindrance, and lipophilicity all play crucial roles.

Electron-withdrawing groups, particularly halogens, on both the 2-phenyl ring and the quinazoline core often enhance activity, likely by improving interactions with biological targets. mdpi.com For instance, the increased antiproliferative activity observed with para-halogen substitution on the 2-phenyl ring suggests that the electronic nature of this substituent is a key determinant of potency. mdpi.com

The position of substituents is equally critical. The differential effects of chloro substitution at C6, C7, and C8 on anti-Aβ aggregation highlight the importance of the substituent's spatial orientation for optimal interaction with the target. rsc.org Similarly, the observation that a C7-methyl group confers higher affinity for the A2A adenosine receptor than a C6-methyl group underscores the subtle yet significant impact of positional isomerism. mdpi.com

The introduction of larger, more complex moieties, such as heterocyclic rings, can lead to a broader range of activities. This is likely due to the introduction of new hydrogen bond donors and acceptors, as well as altered lipophilicity, which can facilitate interactions with different biological targets. For example, the fusion of a triazole ring to the quinazoline scaffold introduces additional nitrogen atoms that can participate in hydrogen bonding, potentially contributing to the observed antihypertensive activity. ijmpr.in

Biological Target Interaction and Mechanistic Pathways

Receptor and Enzyme Interaction Profiling

The biological activity of 2-(4-fluorophenyl)quinazoline derivatives stems from their precise interactions with a range of protein targets. These interactions can lead to the inhibition of critical enzymes or the blockade of receptor signaling, forming the basis of their pharmacological effects.

Kinase Target Inhibition (e.g., Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), RET-Tyrosine Kinase)

Quinazoline (B50416) derivatives are well-recognized as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. mdpi.com The 4-anilinoquinazoline (B1210976) scaffold is a key pharmacophoric feature for activity against Epidermal Growth Factor Receptor (EGFR). tbzmed.ac.ir The introduction of a 4-fluorophenyl group at the 2-position of the quinazoline ring has been explored in the design of inhibitors targeting multiple tyrosine kinases.

Derivatives of the quinazoline core have demonstrated significant inhibitory activity against EGFR, a key player in cell proliferation and survival. researchgate.netnih.gov The general structure of 4-anilinoquinazoline with substitutions at the C-6 and/or C-7 positions is a common feature for EGFR inhibitory activity. mdpi.com For instance, certain 4-anilinoquinazoline derivatives have shown potent inhibition of EGFR tyrosine kinase. wisdomlib.org The development of these compounds has led to several generations of EGFR inhibitors for cancer therapy. nih.gov

In addition to EGFR, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is another critical target in cancer therapy due to its role in angiogenesis. nih.govnih.gov Several quinazoline-based compounds have been developed as VEGFR-2 inhibitors. ekb.egsemanticscholar.orgnih.gov The quinazoline nucleus is considered an effective heteroaromatic ring for interacting with the hinge region of the VEGFR-2 active site. nih.gov Dual inhibitors targeting both EGFR and VEGFR-2 have also been a focus of research, with the 4-anilinoquinazoline scaffold playing a crucial role. tbzmed.ac.ir

Furthermore, the rearranged during transfection (RET) tyrosine kinase, implicated in various cancers, has been targeted by 2-substituted phenol (B47542) quinazolines. nih.gov These compounds have been designed to achieve improved selectivity for RET over other kinases like KDR (VEGFR-2). nih.gov

| Compound/Derivative Class | Target Kinase | Key Findings | Reference |

|---|---|---|---|

| 4-Anilinoquinazolines | EGFR-TK | Potent inhibitory activity, with substitutions at C-6 and C-7 being important. | mdpi.comtbzmed.ac.ir |

| Quinazoline-based derivatives | VEGFR-2 | Effective in inhibiting angiogenesis by targeting the VEGFR-2 signaling pathway. | nih.govekb.eg |

| 2-Substituted phenol quinazolines | RET-Tyrosine Kinase | Designed for potent and selective inhibition of RET kinase. | nih.gov |

Enzyme Active Site Inhibition (e.g., Tyrosinase, Carbonic Anhydrase II, Penicillin-binding Protein)

Beyond kinases, this compound and its analogs have been shown to inhibit other classes of enzymes.

Tyrosinase: 2-(4-Fluorophenyl)-quinazolin-4(3H)-one (FQ) has been identified as a novel tyrosinase inhibitor. nih.gov It was found to inhibit the diphenolase activity of tyrosinase with an IC50 value of 120 ± 2 μM. nih.govresearchgate.net Kinetic studies revealed that FQ is a reversible and mixed-type inhibitor. nih.govnih.gov The substituents at the 2-position of the quinazoline ring have a significant effect on their tyrosinase inhibition activity. researchgate.netmdpi.com

Carbonic Anhydrase II: Quinazolinone derivatives have been investigated as inhibitors of carbonic anhydrase II (CA-II), a zinc-containing enzyme involved in various physiological processes. nih.govresearchgate.net Certain 3-amino-2-(2-fluorophenyl) quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their CA-II inhibitory potential. researchgate.net Some compounds in this class have shown inhibitory activity comparable to the standard inhibitor acetazolamide. nih.gov

Penicillin-binding Protein: Quinazolinone derivatives have been studied for their ability to inhibit penicillin-binding protein 2a (PBP2a), a key enzyme responsible for methicillin (B1676495) resistance in Staphylococcus aureus. nih.gov These compounds can bind to an allosteric site on PBP2a, leading to the inhibition of bacterial cell wall synthesis. nih.govnih.gov

| Compound | Target Enzyme | Inhibitory Activity (IC50/Ki) | Mechanism of Inhibition | Reference |

|---|---|---|---|---|

| 2-(4-Fluorophenyl)-quinazolin-4(3H)-one (FQ) | Tyrosinase | IC50 = 120 ± 2 μM | Reversible, mixed-type | nih.govresearchgate.net |

| 3-Amino-2-(substituted phenyl) quinazolin-4(3H)-one derivatives | Carbonic Anhydrase II | Varies with substitution (some comparable to acetazolamide) | Competitive | nih.govresearchgate.net |

| Quinazolinone derivatives | Penicillin-binding Protein 2a (PBP2a) | Synergizes with β-lactam antibiotics | Allosteric inhibition | nih.gov |

Adenosine (B11128) Receptor Antagonism (e.g., A2A Adenosine Receptor)

The adenosine A2A receptor (A2AR) has emerged as a therapeutic target for neurodegenerative diseases and cancer. researchgate.netnih.gov The 2-aminoquinazoline (B112073) scaffold has been identified as a promising framework for the design of new A2AR antagonists. researchgate.netnih.gov While direct studies on this compound as an A2AR antagonist are not extensively detailed, the development of various quinazoline derivatives highlights the potential of this chemical class to interact with adenosine receptors. researchgate.netnih.gov For example, 6-bromo-2-chloro-4-(4-fluorophenyl)quinazoline has been synthesized as an intermediate in the development of A2AR antagonists. nih.gov

Interactions with Other Biological Macromolecules (e.g., Human Serum Albumin (HSA))

The interaction of drugs with plasma proteins like human serum albumin (HSA) is a critical factor influencing their pharmacokinetic properties. nih.gov The binding of fluorinated dihydroquinazoline (B8668462) derivatives to HSA has been investigated using spectroscopic techniques. nih.gov These studies have shown that such compounds can bind to HSA, leading to quenching of its intrinsic fluorescence through a static quenching mechanism. nih.govmdpi.com The binding is often driven by hydrophobic forces, and the substitution pattern on the phenyl ring can influence the binding affinity. nih.govmdpi.com For example, it has been observed that the interaction between 4-(1H-indol-3-yl)-2-(p-tolyl)quinazoline-3-oxide and HSA involves a static quenching mechanism. nih.gov

Molecular Docking and In-silico Binding Analysis

To gain deeper insights into the molecular interactions between this compound derivatives and their biological targets, computational methods such as molecular docking are widely employed. ukaazpublications.com These in-silico studies help to predict the binding modes and affinities of these compounds within the active sites of proteins.